4-{[(3-Hydroxypropyl)amino]methyl}benzonitrile
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Overview
Description
4-{[(3-Hydroxypropyl)amino]methyl}benzonitrile is a chemical compound with the molecular formula C11H14N2O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzonitrile group attached to a 3-hydroxypropylamino moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-Hydroxypropyl)amino]methyl}benzonitrile typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile. This process can be optimized using ionic liquids as recycling agents, which serve multiple roles such as co-solvent, catalyst, and phase separation agent . The reaction conditions often include a temperature of 120°C and a reaction time of 2 hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of ionic liquids can enhance the efficiency and yield of the reaction, making it suitable for industrial applications. The process is designed to be environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
4-{[(3-Hydroxypropyl)amino]methyl}benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted derivatives of the original compound.
Scientific Research Applications
4-{[(3-Hydroxypropyl)amino]methyl}benzonitrile has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[(3-Hydroxypropyl)amino]methyl}benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzonitrile
- 4-Methylbenzonitrile
- 4-Aminobenzonitrile
Uniqueness
4-{[(3-Hydroxypropyl)amino]methyl}benzonitrile is unique due to the presence of the 3-hydroxypropylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzonitrile derivatives and contributes to its specific applications and reactivity .
Properties
CAS No. |
721958-90-3 |
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Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
4-[(3-hydroxypropylamino)methyl]benzonitrile |
InChI |
InChI=1S/C11H14N2O/c12-8-10-2-4-11(5-3-10)9-13-6-1-7-14/h2-5,13-14H,1,6-7,9H2 |
InChI Key |
AHQFUHHEFZKTTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCCCO)C#N |
Origin of Product |
United States |
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